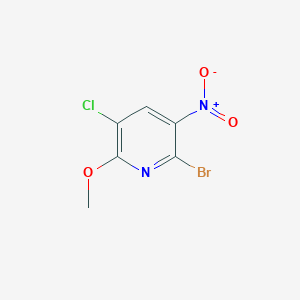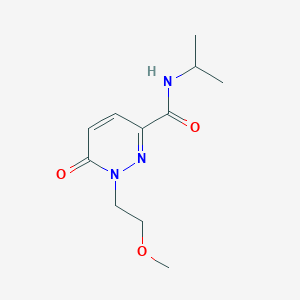![molecular formula C18H16O5 B14903735 4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a conjugated system with a double bond in the enone moiety, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethoxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone.
Oxidation: The chalcone intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: A simpler benzoic acid derivative with hydroxyl substitution.
3,4-Dimethoxybenzoic acid: Similar structure but lacks the enone moiety.
Chalcones: Compounds with a similar enone structure but different aromatic substitutions.
Uniqueness
(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its combination of the enone moiety and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C18H16O5 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C18H16O5/c1-22-16-10-8-14(11-17(16)23-2)15(19)9-5-12-3-6-13(7-4-12)18(20)21/h3-11H,1-2H3,(H,20,21)/b9-5+ |
InChIキー |
OLYUYUJVNSXGGP-WEVVVXLNSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


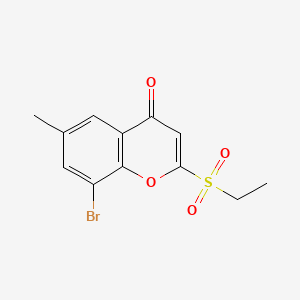
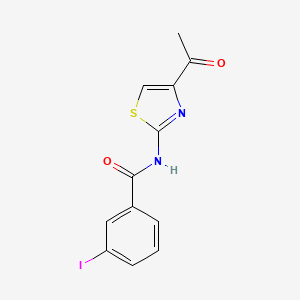
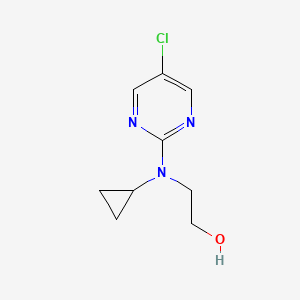

![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)

